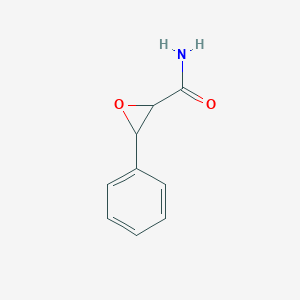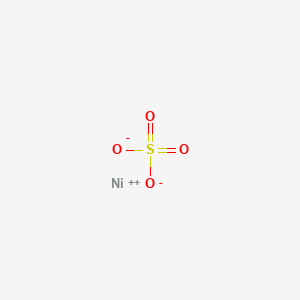
硫酸ニッケル
概要
説明
It is a highly soluble blue-green crystalline solid that is commonly used as a source of nickel ions for electroplating . Nickel sulfate occurs naturally as the mineral morenosite and is produced as a by-product of nickel mining and smelting . It is used in various applications, including electroplating, battery manufacturing, and as a chemical intermediate in the production of other nickel compounds .
科学的研究の応用
Nickel sulfate has a wide range of scientific research applications:
Chemistry:
- Used as a precursor in the synthesis of other nickel compounds .
- Employed in electroplating to deposit nickel onto various substrates .
Biology:
Medicine:
Industry:
作用機序
Target of Action
Nickel sulfate, an inorganic compound with the formula NiSO4(H2O)6, is a highly soluble blue-green colored salt and a common source of the Ni2+ ion for electroplating . It is used in allergenic testing . Nickel compounds are weak mutagens with low affinity for DNA and a strong preferential interaction with proteins . They have been found to interact with histones, which are proteins that package and order the DNA into structural units called nucleosomes .
Mode of Action
Nickel sulfate’s mode of action involves indirect genotoxic and non-genotoxic effects . It has been suggested that nickel sulfate can inhibit cell growth, induce oxidative stress, and trigger subsequent inflammatory responses and apoptosis in human epithelial cells . These effects may be mediated by the P38 and JNK MAPK stress response pathways .
Biochemical Pathways
Nickel sulfate has been found to affect multiple biochemical pathways. It has been observed to cause changes in the expression and phosphorylation status of 14 critical biochemical pathway regulators . Nickel sulfate’s activity is managed by a combination of metal affinities, the allosteric impact of cognate metal binding on DNA binding, as well as metal availability in different cellular contexts .
Pharmacokinetics
The pharmacokinetics of nickel sulfate, like other nanoparticles, characterize their absorption, distribution, metabolism, and excretion (ADME) .
Result of Action
Nickel sulfate can cause a variety of side effects on human health, such as allergy, cardiovascular and kidney diseases, lung fibrosis, lung and nasal cancer . It can produce free radicals from diatomic molecules through a double-step process and generate superoxide anions . These superoxide anions combine with protons and facilitate dismutation to form hydrogen peroxide, which is a key reason behind the nickel-induced pathophysiological changes in living systems .
Action Environment
Nickel sulfate is extensively distributed in the environment, air, water, and soil. It may derive from natural sources and anthropogenic activity . Environmental pollution from nickel may be due to industry, the use of liquid and solid fuels, as well as municipal and industrial waste . The extensive use of nickel in various industries or its occupational exposure is definitely a matter of serious impact on human health .
生化学分析
Biochemical Properties
Nickel sulfate plays a significant role in biochemical reactions. It is used as an enzyme cofactor in organisms from all kingdoms of life, catalyzing a variety of remarkable chemical reactions . Enzymes such as urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase, and acetyl-CoA synthase, among others, require nickel sulfate for their functioning .
Cellular Effects
Nickel sulfate has various effects on different types of cells and cellular processes. For instance, it has been found to affect the photosynthetic function of higher plants . In addition, it has been shown to provoke several physiological and macroscopic responses including chlorosis, necrosis, the limitation of plant development, and the reduction of root growth .
Molecular Mechanism
Nickel sulfate exerts its effects at the molecular level through several mechanisms. It is known to compete with and displace essential metal ions from the cell . Furthermore, it is involved in the activation of certain enzymes, such as urease, which requires nickel sulfate for its functioning .
Temporal Effects in Laboratory Settings
The effects of nickel sulfate can change over time in laboratory settings. For instance, it has been found that the toxicity of nickel sulfate increases with exposure time . Moreover, nickel sulfate has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of nickel sulfate vary with different dosages in animal models. For instance, it has been found that the lethal dose (LD50) of nickel sulfate is 264 mg/kg . This indicates that high doses of nickel sulfate can have toxic or adverse effects.
Metabolic Pathways
Nickel sulfate is involved in various metabolic pathways. It is an essential component of several enzyme systems, including urease, [NiFe]-hydrogenase, and carbon monoxide dehydrogenase . It also interacts with metabolic flux or metabolite levels .
Transport and Distribution
Nickel sulfate is transported and distributed within cells and tissues. It is mainly taken up by low affinity transport systems, presumably from the ZIP family . Once inside the cell, nickel sulfate is predominantly localized in the vacuole as a Ni-organic acid complex .
Subcellular Localization
The subcellular localization of nickel sulfate is primarily in the vacuole of the cell . This localization allows for the sequestration of nickel sulfate in non-active sites, thereby reducing its potential toxicity .
準備方法
Synthetic Routes and Reaction Conditions: Nickel sulfate can be synthesized in laboratories by dissolving nickel oxide in sulfuric acid. The reaction produces a concentrated solution of nickel sulfate heptahydrate, which, upon heating, yields crystalline nickel sulfate hexahydrate . The general reaction is as follows: [ \text{NiO} + \text{H}_2\text{SO}_4 \rightarrow \text{NiSO}_4 \cdot 6\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of nickel sulfate involves the hydrometallurgical processing of nickel ores and the recycling of nickel-containing products . The process includes dissolving nickel oxide in hot, dilute sulfuric acid in a sealed reactor, with oxygen introduced to maintain constant temperature and pressure . The resulting concentrated nickel sulfate solution is then crystallized to form blue crystalline nickel sulfate . Impurities are removed by treating the crystals with a diluted solution of barium carbonate .
化学反応の分析
Nickel sulfate undergoes various chemical reactions, including:
Oxidation: Nickel sulfate can be oxidized to form nickel(III) compounds under alkaline conditions using bromine as an oxidizing agent . [ 2 \text{Ni(OH)}_2 + \text{Br}_2 + 2 \text{OH}^- \rightarrow 2 \text{Ni(OH)}_3 + 2 \text{Br}^- ]
Reduction: Nickel sulfate can be reduced to nickel metal using reducing agents such as hydrogen gas . [ \text{NiSO}_4 + 4 \text{H}_2 \rightarrow \text{Ni} + \text{H}_2\text{SO}_4 + 2 \text{H}_2\text{O} ]
Substitution: Nickel sulfate reacts with sodium hydroxide to form nickel hydroxide and sodium sulfate . [ \text{NiSO}_4 + 2 \text{NaOH} \rightarrow \text{Ni(OH)}_2 + \text{Na}_2\text{SO}_4 ]
Common Reagents and Conditions:
Oxidizing agents: Bromine, oxygen
Reducing agents: Hydrogen gas
Bases: Sodium hydroxide
Major Products:
- Nickel hydroxide
- Nickel(III) hydroxide
- Nickel metal
類似化合物との比較
Nickel sulfate can be compared with other similar compounds such as cobalt sulfate, copper sulfate, and iron sulfate:
Cobalt Sulfate:
- Similar to nickel sulfate, cobalt sulfate is used in electroplating and battery manufacturing .
- Cobalt sulfate has a pink color, whereas nickel sulfate is blue-green .
Copper Sulfate:
- Copper sulfate is used in agriculture as a fungicide and in electroplating .
- Copper sulfate is blue in color, while nickel sulfate is blue-green .
Iron Sulfate:
- Iron sulfate is used in water treatment and as a fertilizer .
- Iron sulfate is green in color, whereas nickel sulfate is blue-green .
Nickel sulfate is unique due to its specific applications in nickel-rich cathode materials for lithium-ion batteries and its use in allergenic testing .
特性
IUPAC Name |
nickel(2+);sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQLOGILCSXPEA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiSO4, NiO4S | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | nickel sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nickel_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10101-97-0 (hexahydrate), 10101-98-1 (heptahydrate), 14701-22-5 (Parent) | |
| Record name | Nickel sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023787 | |
| Record name | Nickel sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Anhydrous nickel sulfate is a yellow-green crystalline solid. Nickel sulfate can also be obtained as a hexahydrate (NiSO4.6H2O (CAS: 10101-97-0) which is blue to emerald green, and as a heptahydrate (NiSO4.7H2O) (CAS: 10101-98-1) , which is green. Samples can contain variable quantities of water, depending on their previous exposure to moisture or conditions. All forms are mildly toxic and are carcinogenic. All are denser than water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used to make other nickel compounds, in printing, and in dyeing of textiles., Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Pale green to yellow solid; [Merck Index] Blue-green odorless crystals; Soluble in water; [MSDSonline], YELLOW-TO-GREEN CRYSTALS. | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, nickel(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6329 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomposes (NTP, 1992) | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
27.3 to 27.7 % weight % at 68 °F (NTP, 1992), VERY SOL IN AMMONIUM HYDROXIDE /HEXAHYDRATE/, 29.3 G/100 CC WATER @ 0 °C, 83.7 G/100 CC WATER @ 100 °C, INSOL IN ALCOHOL, ETHER, ACETONE, 0.11% WT IN METHANOL @ 35 °C, For more Solubility (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 29.3 (freely soluble) | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICKEL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
3.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.01 g/cu cm, Density: 2.03 g/cu cm /Hexahydrate/, 3.7 g/cm³ | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICKEL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Inhibition of tanned red cell hemagglutination reactions indicated the presence of specific antibody in the patient's serum. | |
| Record name | NICKEL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Green-yellow crystals, Pale green | |
CAS No. |
7786-81-4, 10101-97-0 | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nickel sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14180 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfuric acid, nickel(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICKEL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FLT4T3WUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NICKEL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1558 °F (decomposes) (NTP, 1992), Decomposes @ 840 °C, No melting point; decomposes at 848 °C | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICKEL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known toxic effects of nickel sulfate on the reproductive system?
A1: Studies have shown that nickel sulfate can negatively impact both male and female reproductive systems. In male rats, nickel sulfate exposure led to reduced testicular weight, decreased sperm count and motility, and altered sperm morphology. [] It can also inhibit the activity of testicular steroidogenic enzymes, leading to altered testosterone production. [] In female rats, nickel sulfate exposure can decrease the number of superovulation and surviving ovum, potentially by increasing nitric oxide synthase (NOS) activity and nitric oxide (NO) content in the ovary. []
Q2: How does nickel sulfate induce oxidative stress in cells?
A2: Nickel sulfate can induce oxidative stress in various cells, including testicular cells. Studies show that exposure to nickel sulfate leads to increased lipid peroxidation (LPO) and reactive oxygen species (ROS) levels in the mitochondria and microsomes of rat testicular cells. [] This is accompanied by a decrease in the total antioxidant capacity (T-AOC) of these cells, suggesting that nickel sulfate disrupts the balance between oxidant and antioxidant systems. []
Q3: What are the potential protective effects of lycopene against nickel sulfate-induced genotoxicity?
A3: Lycopene, a potent antioxidant, has demonstrated protective effects against nickel sulfate's genotoxic effects. Studies in rats have shown that lycopene pretreatment significantly reduces the frequency of micronucleated polychromatic erythrocytes (MNPCE) in bone marrow, a marker of genotoxicity, induced by nickel sulfate. []
Q4: Can L-ascorbic acid mitigate nickel-induced damage?
A4: L-ascorbic acid (Vitamin C) has shown promise in counteracting some of the negative effects of nickel sulfate. Co-administration of L-ascorbic acid with nickel sulfate in rats has been observed to improve serum lipid profiles that were adversely affected by nickel exposure. [] Additionally, L-ascorbic acid treatment helped prevent liver damage, as evidenced by reduced fatty changes, vacuolization, and Kupffer cell hypertrophy. []
Q5: Does metallothionein offer any protection against nickel sulfate-induced kidney damage?
A5: Research suggests that metallothionein (MT) can protect against nickel-induced kidney damage. In mice exposed to nickel sulfate, MT treatment effectively reduced serum blood urea nitrogen (BUN) and creatinine (CRE) levels, which are indicators of kidney function. [] MT also exhibited antioxidant effects by increasing superoxide dismutase (SOD) activity and decreasing malondialdehyde (MDA) content in the kidneys. []
Q6: Can nickel sulfate form a stable complex with sorbitol?
A7: Yes, nickel sulfate can form a semisolid complex with sorbitol. This complex has optical properties similar to a saturated nickel sulfate solution, but with the advantage of being a solid. [] The complex shows good stability, with only a slight decrease in transmittance observed after three years. []
Q7: How stable is the semisolid nickel sulfate-sorbitol complex over time?
A8: While initially stable, the semisolid nickel sulfate-sorbitol complex exhibits a decrease in transmittance after nine years due to the development of an absorption band at 2850 Å. [] This band is related to a temperature-sensitive band observed in aqueous solutions of pure nickel sulfate. []
Q8: What is the role of nickel sulfate in acid catalysis?
A9: Nickel sulfate supported on aluminum oxide-zirconium oxide (NiSO4/Al2O3-ZrO2) demonstrates catalytic activity in acid-catalyzed reactions, including 2-propanol dehydration and cumene dealkylation. [] The catalytic activity is linked to the catalyst's acidity, which can be enhanced by adding a small amount of aluminum oxide. []
Q9: How does the addition of aluminum oxide to a nickel sulfate/zirconium oxide catalyst influence its catalytic activity?
A10: Adding a small amount of aluminum oxide (up to 5 mol%) to a nickel sulfate/zirconium oxide catalyst (NiSO4/ZrO2) significantly improves its catalytic activity in both 2-propanol dehydration and cumene dealkylation. This enhancement is attributed to the interaction between aluminum oxide and zirconium oxide, leading to increased acidity, improved thermal stability, and a shift in the phase transition temperature of zirconium oxide. []
Q10: How can we recover valuable materials from industrial waste streams containing nickel sulfate?
A12: Eutectic Freeze Crystallization (EFC) is a promising technology for recovering valuable materials like nickel sulfate and fresh water from industrial waste streams. This energy-efficient method allows for the separation of salts and water at low temperatures, reducing energy costs and minimizing environmental impact. []
Q11: What are the advantages and disadvantages of using nickel sulfate as the main salt in electroless Ni-P coating compared to basic nickel sulfate?
A13: Both nickel sulfate (NiSO4) and basic nickel sulfate (NiCO3·2Ni(OH)2·4H2O) can be used as the main salt in electroless Ni-P coatings on AZ31B magnesium alloy. While both baths produce compact and uniform coatings with similar phosphorus content, the morphology and corrosion resistance differ slightly. The coating from the nickel sulfate bath exhibits a more uniform and compact structure with smaller grains, resulting in a more positive corrosion potential and better corrosion resistance compared to the coating from the basic nickel sulfate bath. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
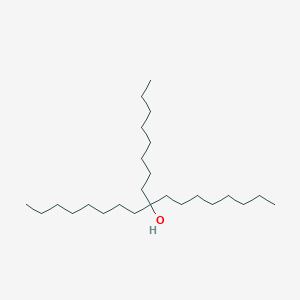
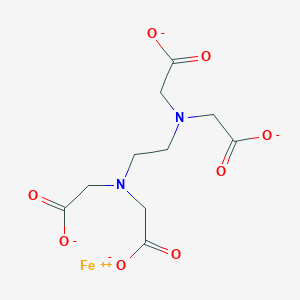
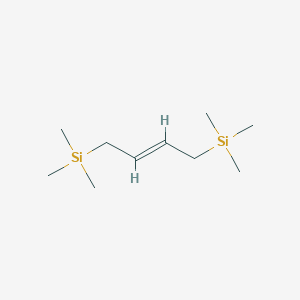
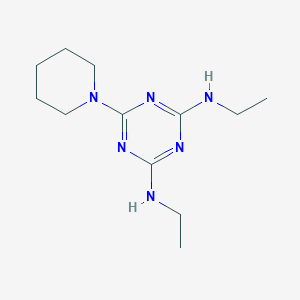
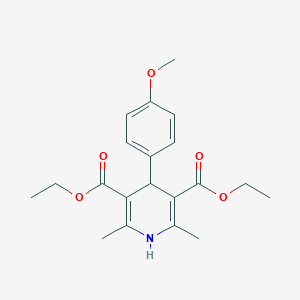
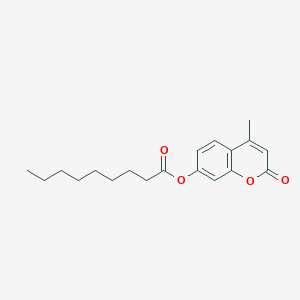
![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)
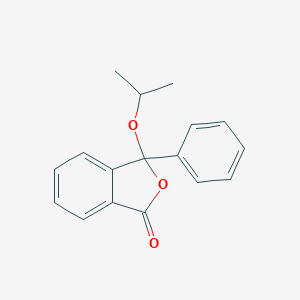
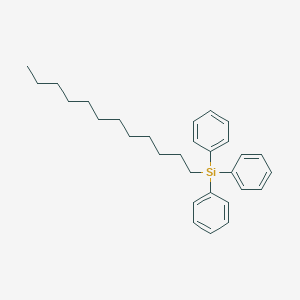
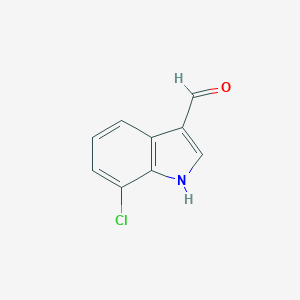
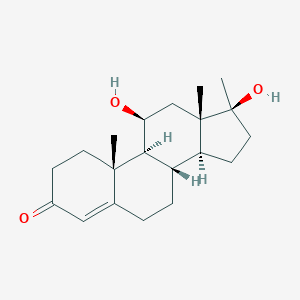
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
